molecular formula C7H5ClN2O B1167657 1H-Benzimidazole,5-chloro-,3-oxide(9CI) CAS No. 118807-94-6

1H-Benzimidazole,5-chloro-,3-oxide(9CI)

Cat. No.: B1167657
CAS No.: 118807-94-6
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Description

Historical Context of Benzimidazole (B57391) N-Oxides in Heterocyclic Chemistry Research

The journey into the world of benzimidazoles, a class of heterocyclic aromatic organic compounds, began in the mid-20th century. Initial biological interest in the benzimidazole nucleus was reported in 1944, spurred by the speculation that it might act similarly to purines in biological systems. nih.gov This interest intensified in the 1950s with the discovery that 5,6-dimethylbenzimidazole (B1208971) is a fundamental component of vitamin B12. nih.gov This finding catalyzed extensive research into the synthesis and biological activities of a vast array of benzimidazole derivatives. nih.govresearchgate.net

Benzimidazole N-oxides, a specific subclass, present unique chemical properties and have garnered significant attention in medicinal chemistry. rsc.orgnih.gov Unlike many other heterocyclic N-oxides, benzimidazole N-oxides are not typically synthesized by the direct N-oxidation of the parent benzimidazole. bibliomed.org This synthetic challenge has led to the development of various innovative methodologies for their preparation. bibliomed.org The introduction of the N-oxide functional group can enhance the solubility of these compounds in polar solvents and imparts a unique electronic character, with the N+-O− moiety acting as a potent push-pull system. rsc.org These characteristics have made benzimidazole N-oxides attractive scaffolds for developing compounds with a wide spectrum of biological activities, including anticancer, antibacterial, and antiparasitic properties. rsc.orgnih.gov

Evolution of Research Interest in Substituted Benzimidazole N-Oxides, Specifically 1H-Benzimidazole, 5-chloro-, 3-oxide

The evolution of research into benzimidazole N-oxides has naturally progressed from the parent structures to a variety of substituted derivatives, with the goal of modulating their physicochemical properties and biological activities. The introduction of a chloro-substituent, as seen in 1H-Benzimidazole, 5-chloro-, 3-oxide , is a common strategy in medicinal chemistry to enhance the efficacy of a compound.

While extensive research exists for 5-chloro-1H-benzimidazole and its various derivatives, dedicated research focusing solely on the 3-oxide variant is more niche. ijlpr.comresearchgate.netresearchgate.net The interest in this specific compound stems from the broader understanding that halogen substituents can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The chloro group at the 5-position of the benzimidazole ring has been shown in studies of related compounds to improve cytotoxic activity against cancer cell lines. rsc.org

The primary research interest in compounds like 1H-Benzimidazole, 5-chloro-, 3-oxide lies in its potential as a lead compound in drug discovery. The combination of the benzimidazole N-oxide core, known for its diverse bioactivities, with a chloro-substituent, a group known to enhance pharmacological effects, makes it a compelling subject for synthetic and biological investigation.

Overview of Key Academic Research Trajectories for 1H-Benzimidazole, 5-chloro-, 3-oxide

The academic research trajectories for 1H-Benzimidazole, 5-chloro-, 3-oxide are primarily extensions of the broader research into substituted benzimidazoles and their N-oxides. The main avenues of investigation can be categorized as follows:

Synthesis and Characterization: A significant focus of the research has been on the development of efficient synthetic routes to produce 5-chloro-substituted benzimidazole derivatives. These methods often involve the condensation of 4-chloro-o-phenylenediamine with various reagents. researchgate.net While specific methods for the direct synthesis of the 3-oxide are less commonly reported, the general synthetic strategies for benzimidazole N-oxides provide a foundation for its preparation. Characterization of these compounds typically involves spectroscopic techniques such as NMR and mass spectrometry to confirm their structure.

Anticancer Investigations: A major driver for research into chloro-substituted benzimidazoles is their potential as anticancer agents. Studies on various 5-chloro-1H-benzimidazole derivatives have demonstrated their ability to inhibit the growth of various cancer cell lines. rsc.org The research trajectory for the 3-oxide variant would logically explore its cytotoxic effects and mechanisms of action, building upon the findings for related compounds.

Antimicrobial Studies: The benzimidazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. researchgate.net Consequently, another key research trajectory involves the evaluation of the antibacterial and antifungal activities of 5-chloro-benzimidazole derivatives. Investigations into 1H-Benzimidazole, 5-chloro-, 3-oxide would likely assess its efficacy against a panel of pathogenic microorganisms.

While direct and extensive research on 1H-Benzimidazole, 5-chloro-, 3-oxide is not widely published, the existing body of literature on related compounds provides a strong rationale for its continued investigation within these key research trajectories.

Properties

CAS No.

118807-94-6

Molecular Formula

C7H5ClN2O

Synonyms

1H-Benzimidazole,5-chloro-,3-oxide(9CI)

Origin of Product

United States

Advanced Synthetic Methodologies for 1h Benzimidazole, 5 Chloro , 3 Oxide

Regiospecific and Stereoselective Synthesis Approaches

The synthesis of 1H-Benzimidazole, 5-chloro-, 3-oxide fundamentally relies on the controlled formation of the benzimidazole (B57391) ring system, followed by or concurrent with N-oxidation. The primary challenge in regiospecificity lies in the unambiguous placement of the chloro substituent at the 5-position and the oxide at the N-3 position.

The most common strategy begins with a substituted o-phenylenediamine (B120857). For the target compound, 4-chloro-o-phenylenediamine is the key starting material. researchgate.net The condensation of this diamine with various C1-synthons, such as aldehydes or carboxylic acids, leads to the formation of the 5-chloro-1H-benzimidazole core. researchgate.netresearchgate.net The regioselectivity is generally high due to the defined structure of the starting diamine.

Once the 5-chloro-1H-benzimidazole scaffold is formed, the subsequent N-oxidation must be addressed. The two nitrogen atoms in the imidazole (B134444) ring are electronically distinct, but due to tautomerism in the unsubstituted N-1 position, they are equivalent. Oxidation typically yields the N-1 (or N-3) oxide. A common method involves the use of oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA). researchgate.net

Alternatively, one-pot methodologies have been developed for related benzimidazole N-oxides, which can be adapted for the 5-chloro derivative. For instance, a one-pot, two-step protocol for synthesizing 2-aryl-benzimidazole-3-oxides involves an initial SNAr reaction followed by a base-mediated cyclization, performed under microwave heating. researchgate.net This approach offers excellent control over the final structure. The rearrangement of quinoxaline-di-N-oxides, which can be formed from corresponding o-phenylenediamines, also presents a potential, though less direct, pathway to benzimidazole N-oxides. rsc.org

Novel Reagents and Catalytic Systems in the Synthesis of 1H-Benzimidazole, 5-chloro-, 3-oxide

Modern synthetic chemistry emphasizes the use of novel reagents and catalysts to enhance efficiency and selectivity. For the synthesis of the 5-chloro-benzimidazole core, a variety of catalytic systems have been employed, which are applicable to the eventual synthesis of its N-oxide.

Supported gold nanoparticles (Au/TiO₂) have proven effective in catalyzing the selective reaction between o-phenylenediamine and aldehydes to form 2-substituted benzimidazoles under ambient conditions. mdpi.com This heterogeneous catalysis is advantageous as the catalyst can be recovered and reused, aligning with green chemistry principles. mdpi.com Similarly, nanocrystalline magnesium oxide has been used as a solid base catalyst, offering mild reaction conditions and high yields. rsc.org

For the crucial N-oxidation step, meta-chloroperoxybenzoic acid (mCPBA) stands out as a widely used and efficient reagent. researchgate.net In the synthesis of related sulfinyl benzimidazole N-oxides, mCPBA in a chlorinated solvent like dichloromethane (B109758) effectively oxidizes the pyridine (B92270) nitrogen, a reaction that is analogous to the formation of the benzimidazole N-oxide. researchgate.net

Other innovative catalytic systems for benzimidazole synthesis in general include:

Cobalt nanocomposites : Used for one-pot synthesis from phenylenediamines and aldehydes, offering broad substrate scope and catalyst recyclability. rsc.org

Al₂O₃/CuI/PANI nanocomposite : Enables the reaction between o-phenylenediamine and aldehydes under mild conditions with excellent yields. rsc.org

Palladium composites : A reduced graphene oxide/palladium nanoparticle composite has been used for the synthesis of 2-substituted benzimidazoles through an acceptorless dehydrogenative coupling process. researchgate.net

These catalytic systems, while often demonstrated for the benzimidazole core, are instrumental in providing a high-yielding and clean route to the precursor required for N-oxidation.

Green Chemistry Principles in the Synthesis of 1H-Benzimidazole, 5-chloro-, 3-oxide

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. This is achieved through methods like solvent-free reactions, alternative energy sources, and the use of recyclable catalysts.

Solvent-Free Synthesis and Reactions

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry. The condensation of o-phenylenediamines with aldehydes or orthoesters can be performed under solvent-free conditions, often with catalytic assistance, to provide benzimidazole derivatives in good to excellent yields. rsc.org For example, the use of nanocrystalline magnesium oxide as a catalyst has been shown to be effective in solvent-free preparations. rsc.org These methods reduce waste, lower costs, and simplify product purification.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. semanticscholar.org The synthesis of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives has been successfully demonstrated using microwave assistance, reducing reaction times from hours to minutes and increasing yields by up to 22%. semanticscholar.org

A one-pot, two-step synthesis of 2-aryl-benzimidazole-3-oxides was achieved in a total time of 40 minutes using microwave heating, showcasing its efficiency for creating the N-oxide heterocycle directly. researchgate.net This technique is highly applicable to the synthesis of the title compound, offering a green alternative to traditional, energy-intensive methods.

Photochemical Synthesis Routes

Photochemical methods provide a unique, energy-efficient pathway for certain chemical transformations. In the context of benzimidazole N-oxides, a relevant photochemical route involves the rearrangement of quinoxaline (B1680401) derivatives. The photolysis of quinoxaline-di-N-oxide can lead to ring contraction, forming a benzimidazole derivative. rsc.org Similarly, the photolysis of 2-azidoquinoxaline-1-oxide can also yield benzimidazole structures. rsc.org While not a direct synthesis of 1H-Benzimidazole, 5-chloro-, 3-oxide, these photochemical rearrangements of appropriately substituted quinoxaline N-oxides represent a potential, specialized synthetic strategy.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is critical for maximizing product yield and purity while minimizing waste and energy consumption. Key parameters for the synthesis of 1H-Benzimidazole, 5-chloro-, 3-oxide and its precursors include the choice of catalyst, solvent, temperature, and reaction time.

Catalyst Selection : The choice of catalyst significantly impacts reaction efficiency. For the formation of the benzimidazole ring, heterogeneous catalysts like Au/TiO₂ or nanocrystalline MgO are preferred as they allow for easy separation and reuse, contributing to both economic and environmental optimization. mdpi.comrsc.org

Energy Source : As noted, microwave-assisted synthesis has proven superior to conventional heating for many benzimidazole preparations. It dramatically reduces reaction times and can improve yields. researchgate.netsemanticscholar.org The optimization of microwave power and irradiation time is crucial to prevent side reactions or decomposition.

Reaction Time and Temperature : Studies on the synthesis of related benzimidazoles show that ambient temperatures are often sufficient when using highly active catalysts, such as gold nanoparticles. mdpi.com For oxidation steps, such as using mCPBA, low temperatures (e.g., 0°C) are often employed to control the reaction rate and prevent over-oxidation. researchgate.net

Solvent and pH : In one-pot syntheses of benzimidazole N-oxides, the final product can be isolated in analytically pure form through a carefully controlled pH precipitation, simplifying purification and maximizing recovery. researchgate.net The choice of solvent is also critical; aprotic solvents like DMF are often used for condensation steps, while chlorinated solvents like dichloromethane are common for oxidation reactions. researchgate.net

The following table summarizes optimized conditions found for analogous benzimidazole syntheses, which can be adapted for the target compound.

Synthesis StepReactantsCatalyst/ReagentConditionsYieldReference
Ring Formation 4-chloro-o-phenylenediamine, Aromatic AldehydeNa₂S₂O₅Microwave (10-15 min)High semanticscholar.org
Ring Formation o-phenylenediamine, AldehydeAu/TiO₂Ambient Temp, CHCl₃:MeOHHigh mdpi.com
N-Oxidation 2-substituted BenzimidazolemCPBA0°C, Dichloromethane~90% (N-oxide) researchgate.net
One-Pot N-Oxide Diamine, DihalideBase-mediatedMicrowave (40 min total)~94% researchgate.net

This interactive data table allows for the comparison of different optimized methodologies.

Continuous Flow Chemistry Protocols for 1H-Benzimidazole, 5-chloro-, 3-oxide Preparation

The general two-step flow process begins with the reaction of a substituted dinitrochlorobenzene with a primary amine. The resulting N-substituted dinitroaniline stream is then directly mixed with a base and heated in a second reaction coil to induce cyclization, yielding the final benzimidazole N-oxide product. conicet.gov.ar This integrated approach is particularly advantageous as it contains highly reactive intermediates within the closed loop of the flow reactor, thus enhancing safety. researchgate.net

Detailed Research Findings

Research into the continuous flow synthesis of benzimidazole N-oxides has provided detailed insights into the optimization of this two-step process. The initial SNAr reaction between 2,6-dinitrochlorobenzene and an amine, such as n-butylamine, was optimized for both temperature and residence time to achieve complete conversion. conicet.gov.ar

For the subsequent cyclization, various bases were evaluated. While strong bases like sodium hydroxide (B78521) were effective, they could also lead to the formation of by-products. Potassium carbonate was identified as a milder and more effective base for the cyclization step in the flow protocol. conicet.gov.ar A key challenge in developing a fully continuous process was managing the solubility of the inorganic base in the organic solvent stream from the first step. This was overcome by using a mixed solvent system (e.g., water-isopropanol) for the base solution, ensuring a homogeneous reaction mixture in the second stage. researchgate.net

The optimized flow configuration, as detailed in the research, is depicted below:

Table 1: Two-Step Continuous Flow System for Benzimidazole N-oxide Synthesis

Step Description Reactor Reagents Solvent Temperature Residence Time
1 SNAr Reaction 10 mL Coil Reactor 2,6-Dinitrochlorobenzene, Primary Amine Ethanol 120°C 25 min
2 Cyclization 10 mL Coil Reactor Intermediate from Step 1, K2CO3 (aq) Ethanol / Water-Isopropanol 95°C 10 min

Data sourced from Politano et al. conicet.gov.arresearchgate.net

This protocol was successfully applied to a range of amines, demonstrating its versatility. The findings highlight the precise control over reaction conditions afforded by flow chemistry, which is crucial for minimizing side reactions and maximizing yield. conicet.gov.ar

This table is based on the results for nitrobenzimidazole N-oxides, which serve as an analogous model for the synthesis of the title compound. Data sourced from Politano et al. conicet.gov.ar

The successful development of this two-step continuous flow process for nitrobenzimidazole N-oxides provides a strong and directly applicable framework for the synthesis of 1H-Benzimidazole, 5-chloro-, 3-oxide. By substituting the starting material with an appropriately substituted chloronitrobenzene precursor, this advanced methodology could be adapted to produce the target compound efficiently and safely.

Spectroscopic and Crystallographic Structural Elucidation of 1h Benzimidazole, 5 Chloro , 3 Oxide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules in solution. While specific NMR studies for 1H-Benzimidazole, 5-chloro-, 3-oxide have not been reported, a detailed analysis can be extrapolated from its precursor and the general principles of NMR.

One-dimensional (1D) NMR spectra (¹H and ¹³C) provide primary information about the chemical environment of magnetically active nuclei. For the parent compound, 5-chloro-1H-benzimidazole, experimental NMR data has been reported and serves as a crucial reference point rsc.org.

Table 1: Experimental ¹H and ¹³C NMR Data for 5-chloro-1H-benzimidazole in DMSO-d₆

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
NH 12.60 (s) -
C2-H 8.26 (s) 143.41
C4-H 7.68 (s) 120.18
C5 - 121.96
C6-H 7.62 (d) 118.48
C7-H 7.20 (d) 113.01
C7a - 111.55

Data sourced from rsc.org.

The introduction of an N-oxide group at the N3 position is expected to induce significant changes in the electronic distribution of the benzimidazole (B57391) ring, which would be reflected in the NMR spectra. The N-oxide group is electron-withdrawing via induction but can be electron-donating through resonance. This would cause a downfield shift (deshielding) of the protons and carbons proximate to the N-oxide, particularly the C2-H and C4-H protons. The ¹³C chemical shifts of C2 and C3a would also be notably affected.

To definitively assign these predicted shifts and confirm the connectivity, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy) would establish the scalar coupling network between protons, confirming the connectivity of the aromatic protons on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom, allowing for unambiguous assignment of the carbon signals.

Dynamic NMR (DNMR) spectroscopy is employed to study time-dependent phenomena such as conformational changes or tautomerism beilstein-journals.org. In many NH-benzimidazoles, rapid proton exchange between the two nitrogen atoms (prototropic tautomerism) can lead to averaged signals in the NMR spectrum beilstein-journals.org.

For 1H-Benzimidazole, 5-chloro-, 3-oxide, the presence of the N-oxide group at the N3 position is expected to lock the molecule in a single tautomeric form, preventing this dynamic exchange. Consequently, distinct signals for all non-equivalent protons and carbons would be expected, even in solvents that typically promote proton exchange. While no dynamic NMR studies have been performed on this specific compound, such an investigation could definitively confirm the absence of tautomerism and provide insight into the energetic barrier of any potential restricted rotation if bulky substituents were present on the ring system.

X-ray Diffraction Analysis of 1H-Benzimidazole, 5-chloro-, 3-oxide Single Crystals

Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, and the arrangement of molecules in the solid state.

While the crystal structure of 1H-Benzimidazole, 5-chloro-, 3-oxide has not yet been reported, X-ray diffraction analysis of suitable single crystals would yield its precise three-dimensional structure. This analysis would confirm the N-oxide location at N3 and detail the planarity of the benzimidazole ring system.

Many rigid organic molecules, including benzimidazole derivatives, are known to exhibit polymorphism—the ability to crystallize in different solid-state forms with distinct physical properties researchgate.net. Polymorphism studies, involving crystallization from various solvents and under different conditions, would be necessary to identify any potential polymorphs of the title compound. Each polymorph would have a unique crystal lattice and could differ in properties such as solubility and stability.

Table 2: Representative Crystal Data for a Benzimidazole Derivative

Parameter Value (for C₁₅H₁₂N₆)
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 15.673(3)
b (Å) 4.7447(8)
c (Å) 17.615(3)
β (°) 99.067(17)
V (ų) 1293.6(4)
Z 4

Data for a representative benzimidazole-triazole compound mdpi.com.

The solid-state packing of benzimidazole derivatives is typically governed by a network of non-covalent interactions, including hydrogen bonds and π–π stacking researchgate.netnih.govnih.gov. For 1H-Benzimidazole, 5-chloro-, 3-oxide, several key interactions are anticipated to direct its crystal packing:

Hydrogen Bonding: The N1-H group is a classic hydrogen bond donor. The oxygen atom of the N-oxide group is a strong hydrogen bond acceptor nih.govacs.org. Therefore, a robust N1-H···O3=N hydrogen bond is expected to be a primary motif, likely organizing the molecules into chains or dimers.

π–π Stacking: The planar aromatic benzimidazole rings are expected to engage in π–π stacking interactions, further stabilizing the crystal lattice.

Vibrational Spectroscopy (FT-IR and Raman) Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule. The spectra are sensitive to both molecular structure and intermolecular interactions.

While experimental spectra for 1H-Benzimidazole, 5-chloro-, 3-oxide are not available, the key vibrational modes can be predicted by analyzing the spectrum of the parent compound and considering the effect of N-oxidation.

Table 3: Key Predicted Vibrational Modes for 1H-Benzimidazole, 5-chloro-, 3-oxide

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Comment
N-H Stretching 3150 - 3000 Broadened due to hydrogen bonding.
C-H Aromatic Stretching 3100 - 3000 Characteristic of aromatic C-H bonds.
C=N / C=C Ring Stretching 1620 - 1450 Multiple bands corresponding to the benzimidazole ring system.
N-O Stretching 1300 - 1200 A strong, characteristic band for aromatic N-oxides msu.edu.

The introduction of the N-oxide functionality would introduce several key changes to the vibrational spectrum compared to 5-chloro-1H-benzimidazole:

  • The most significant new feature would be a strong absorption band corresponding to the N-O stretching vibration , typically found in the 1200-1300 cm⁻¹ region for heterocyclic N-oxides msu.edu.
  • The N-H stretching vibration (around 3127 cm⁻¹ in the parent compound rsc.org) would likely be broadened and shifted due to the strong N-H···O hydrogen bonding.
  • The stretching vibrations of the imidazole (B134444) ring (C=N and C=C modes) would be perturbed by the electronic effects of the N-oxide group, leading to shifts in their frequencies and intensities researchgate.net.
  • Combined analysis of both FT-IR and Raman spectra, supported by computational density functional theory (DFT) calculations, would allow for a complete and reliable assignment of the fundamental vibrational modes of 1H-Benzimidazole, 5-chloro-, 3-oxide nih.govnih.gov.

    Advanced Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pathways

    Advanced mass spectrometry (MS) techniques are indispensable for the structural confirmation of 1H-Benzimidazole, 5-chloro-, 3-oxide and for elucidating its fragmentation pathways. High-resolution mass spectrometry (HRMS), typically coupled with techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), provides precise mass measurements of the molecular ion, confirming its elemental composition. Tandem mass spectrometry (MS/MS) is then employed to investigate the compound's fragmentation behavior, offering definitive structural evidence.

    A key diagnostic fragmentation for N-oxides is the neutral loss of an oxygen atom (16 Da) from the protonated molecular ion [M+H]⁺. nih.gov This "deoxygenation" process, which can be promoted by thermal activation in the ion source, is a strong indicator of the N-oxide functionality and helps to distinguish it from a hydroxylated isomer. nih.gov For 1H-Benzimidazole, 5-chloro-, 3-oxide, this would be observed as a transition from the [M+H]⁺ ion to a fragment corresponding to the protonated 5-chlorobenzimidazole.

    Following the initial loss of oxygen, the resulting 5-chlorobenzimidazole cation undergoes further fragmentation characteristic of the benzimidazole core. journalijdr.comresearchgate.net Common fragmentation pathways for benzimidazoles include the sequential loss of hydrogen cyanide (HCN) from the imidazole ring. researchgate.net Other potential fragmentations could involve the loss of a chlorine radical or HCl. The study of related 2-benzylbenzimidazole compounds using advanced techniques like Electron-Activated Dissociation (EAD) highlights the ability of modern MS to provide detailed structural information by characterizing unique product ions, which can be applied to pinpoint substitution patterns and confirm isomeric structures. nih.gov

    The proposed fragmentation data for 1H-Benzimidazole, 5-chloro-, 3-oxide, as analyzed by ESI-MS/MS, is outlined below.

    Table 1: Proposed ESI-MS/MS Fragmentation Pathway for 1H-Benzimidazole, 5-chloro-, 3-oxide

    m/z (Proposed) Ion Formula Description of Fragment
    169.0112 [C₇H₆³⁵ClN₂O]⁺ Protonated Molecular Ion [M+H]⁺
    153.0163 [C₇H₆³⁵ClN₂]⁺ Loss of Oxygen atom (-O) from [M+H]⁺
    126.0394 [C₇H₅N₂]⁺ Loss of Chlorine radical (-Cl) from [M+H-O]⁺

    Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Analysis of Derivatives

    While 1H-Benzimidazole, 5-chloro-, 3-oxide is itself an achiral molecule, chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful methods for determining the absolute stereochemistry of its chiral derivatives. Should a chiral center or axis be introduced into the molecule, for instance, through substitution with a chiral side chain, these techniques become critical for unambiguous stereochemical assignment. nih.govnih.gov

    The methodology involves a synergistic approach combining experimental measurements with quantum chemical calculations. researchgate.netnih.gov First, the ECD or VCD spectrum of the chiral derivative is recorded experimentally. Concurrently, computational models of the possible enantiomers (R and S) are generated, and their theoretical ECD and VCD spectra are calculated using methods like Time-Dependent Density Functional Theory (TD-DFT). beilstein-journals.org

    The absolute configuration of the synthesized derivative is then determined by comparing the experimental spectrum with the calculated spectra. researchgate.net A match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the confident assignment of its absolute configuration. ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region, which is sensitive to the electronic environment of the stereocenter. VCD, its vibrational counterpart, measures the differential absorption in the infrared region and is sensitive to the molecule's three-dimensional structure and conformational flexibility. nih.gov The combination of these methods provides a robust and non-destructive approach for the complete stereochemical elucidation of novel chiral benzimidazole derivatives. nih.govnih.gov

    Table 2: Illustrative Data for Stereochemical Assignment of a Hypothetical Chiral Benzimidazole Derivative using ECD

    Data Type Wavelength (nm) Cotton Effect Sign
    Experimental 285 +
    Experimental 250 -
    Calculated (R-enantiomer) 288 +
    Calculated (R-enantiomer) 252 -
    Calculated (S-enantiomer) 288 -
    Calculated (S-enantiomer) 252 +

    This table illustrates how the sign of the experimentally observed Cotton effects would be compared against calculated values to assign the absolute configuration as R.

    Reaction Mechanisms and Chemical Transformations of 1h Benzimidazole, 5 Chloro , 3 Oxide

    Reactivity Profiling of the Benzimidazole (B57391) N-Oxide Moiety

    The N-oxide group is central to the reactivity of the molecule. It is a highly polar, ambidentate moiety that can function as both an electron donor and an acceptor. nih.gov This N⁺-O⁻ group is strongly polarizable, which significantly influences the electron distribution across the entire benzimidazole system. nih.gov The presence of the N-oxide can affect the electron density within the benzothiazole (B30560) ring, a related heterocyclic system, which can be leveraged to create derivatives substituted on the phenyl portion of the heterocycle. nih.gov This push-pull electronic character not only modifies the reactivity of the existing ring system but also introduces new potential reaction pathways that are not available to the parent benzimidazole. nih.gov

    The N-oxide functionality enhances the solubility of the compound in polar solvents, a feature that can be advantageous in various reaction setups. nih.gov Furthermore, the oxygen atom of the N-oxide can act as a nucleophile or a base, while the nitrogen atom, bearing a formal positive charge, enhances the electrophilicity of the imidazole (B134444) ring, particularly at the C2 position. The chlorine atom at the 5-position acts as a deactivating, electron-withdrawing group through induction, while also being a weak ortho-, para-director for electrophilic substitutions due to its lone pairs.

    Table 1: Electronic Influence of Substituents on the Benzimidazole Ring

    Substituent Position Electronic Effect Influence on Reactivity
    N-Oxide N-3 Strong -I (inductive), +M (mesomeric) Activates C2 to nucleophilic attack; deactivates the benzene (B151609) ring to electrophilic attack; enables rearrangement reactions.

    | Chloro | C-5 | Strong -I (inductive), Weak +M (mesomeric) | Deactivates the benzene ring to electrophilic attack; directs incoming electrophiles to ortho/para positions (C-4, C-6). |

    Electrophilic Aromatic Substitution Reactions on the Benzimidazole Ring System

    Electrophilic aromatic substitution (EAS) on the benzimidazole N-oxide ring system is generally disfavored due to the deactivating nature of the N-oxide group. The positively charged nitrogen atom withdraws electron density from the fused benzene ring, making it less susceptible to attack by electrophiles. uci.edu This deactivation is further compounded by the electron-withdrawing inductive effect of the 5-chloro substituent.

    In some cases, reactions that appear to be electrophilic substitutions may proceed through alternative mechanisms. For instance, the introduction of a chlorine atom onto the benzene ring of a benzimidazole N-oxide has been observed when heating the N-oxide hydrochloride, but this is suggested to be a nucleophilic substitution process rather than a classic EAS reaction. sci-hub.ru

    Nucleophilic Attack and Ring-Opening Reactions

    The presence of the N-oxide group makes the benzimidazole ring system, particularly the C2 and benzene ring carbons, susceptible to nucleophilic attack. The N-oxide can be protonated or activated by acylating agents, turning the oxygen into a good leaving group and facilitating nucleophilic substitution. sci-hub.ru

    Studies on related 1,2-polymethylenebenzimidazole N-oxides have shown that they undergo substitution in the benzene ring when treated with an acid chloride in the presence of various nucleophiles, including Cl⁻, CN⁻, and SCN⁻. sci-hub.rursc.org This suggests a process where the N-oxide oxygen is acylated, activating the ring system towards a nucleophilic attack that is reminiscent of an SN2' mechanism. sci-hub.ru For 1H-Benzimidazole, 5-chloro-, 3-oxide, prolonged heating with hydrochloric acid can lead to the introduction of another chloro-substituent, which is proposed to occur via nucleophilic attack of Cl⁻ on the protonated N-oxide. sci-hub.ru

    Ring-opening reactions have also been documented for benzimidazole N-oxides, particularly in their reactions with potent electrophiles like acetylenecarboxylates, which proceed via 1,3-dipolar cycloaddition followed by rearrangement or fragmentation. acs.org

    Table 2: Examples of Nucleophilic Reactions on Benzimidazole N-Oxides

    Reagents Nucleophile Product Type Reference
    Acid Chloride, KCN CN⁻ Cyano-substituted benzimidazole sci-hub.ru
    Acid Chloride, KSCN SCN⁻ Thiocyanato-substituted benzimidazole sci-hub.ru
    Hot HCl Cl⁻ Chloro-substituted benzimidazole sci-hub.ru

    Reductive and Oxidative Transformations of 1H-Benzimidazole, 5-chloro-, 3-oxide

    The most common transformation of the N-oxide functionality is its reduction, or deoxygenation, to the parent benzimidazole. This reaction is synthetically useful and can be achieved using a variety of reducing agents. Titanium(III) chloride (TiCl₃) is known to efficiently and selectively reduce N-oxides back to their corresponding amine forms without affecting other reducible groups like hydroxylated phenyl rings. researchgate.net

    Catalytic hydrogenation is another effective method. While often used to prepare benzimidazole N-oxides from their o-nitroaniline precursors, nih.gov catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) can also be employed for the deoxygenation of the N-oxide group. nih.gov More recent advancements include visible light-mediated metallaphotoredox catalysis, which allows for highly chemoselective deoxygenation under very mild conditions. organic-chemistry.org

    Oxidative transformations of the 1H-Benzimidazole, 5-chloro-, 3-oxide itself are not commonly reported, as the N-oxide is already in a relatively high oxidation state. Further oxidation would likely require harsh conditions and could lead to degradation of the ring system.

    Table 3: Selected Methods for the Reduction of Aromatic N-Oxides

    Method/Reagent Conditions Selectivity Reference
    Titanium(III) chloride (TiCl₃) Aqueous solution High selectivity for N-oxide reduction researchgate.net
    Catalytic Hydrogenation (e.g., H₂/Pd-C) Varies (pressure, solvent) Reduces N-oxides, nitro groups, double bonds nih.gov
    Phosphorus Trichloride (PCl₃) Organic solvent Common deoxygenating agent General knowledge

    | Visible Light Photoredox Catalysis | Room temperature, light | Highly chemoselective | organic-chemistry.org |

    Rearrangement Reactions Involving the N-Oxide Functionality

    Benzimidazole N-oxides can undergo several types of rearrangement reactions, often initiated by heat or light. Photochemical rearrangement is a characteristic reaction of this class of compounds. When irradiated, 1,2-polymethylenebenzimidazole N-oxides have been shown to rearrange to form 1,3-polymethylenebenzimidazolones. sci-hub.rursc.org This transformation likely proceeds through an oxaziridine (B8769555) intermediate, followed by rearrangement to the final lactam structure.

    Another potential, though less directly documented for this specific system, is the Meisenheimer rearrangement. This reaction typically involves the thermal sci-hub.rursc.org-rearrangement of a tertiary amine N-oxide to an N-alkoxyamine. synarchive.com While 1H-Benzimidazole, 5-chloro-, 3-oxide is not a simple tertiary amine, analogous rearrangements involving the migration of a group to the N-oxide oxygen are mechanistically plausible under certain conditions.

    Rearrangements can also be induced by chemical reagents. Treatment of benzimidazole N-oxides with tosyl chloride and sodium hydroxide (B78521) can also yield benzimidazolones, proceeding through a proposed intermediate that undergoes a concerted loss of the tosyloxy group with rearrangement. sci-hub.ru

    Kinetic and Thermodynamic Studies of Key Reactions

    Detailed kinetic and thermodynamic data specifically for reactions of 1H-Benzimidazole, 5-chloro-, 3-oxide are sparse in the public literature. However, studies on related systems provide valuable insights.

    For instance, kinetic experiments on the hydrogenation of 2-nitroaniline (B44862) to form benzimidazoles using a cobalt nanoparticle catalyst determined the rate-determining step to be the hydrogenation, with an apparent activation energy of 41 ± 1 kJ mol⁻¹. researchgate.net While this is for a precursor's reaction, it highlights the energy scales involved in transformations on these scaffolds.

    In studies using pulse radiolysis to generate radicals from bioreductive aromatic N-oxides, the stability and reactivity of these transient species were quantified. For radicals of mono-N-oxides related to quinoxalines, prototropic equilibria with pKa values ranging from 5.5 to 7.4 were observed. nih.gov The rate constants for chain termination via radical-radical reactions were found to be in the range of 1 x 10⁷ to 2 x 10⁸ dm³ mol⁻¹ s⁻¹. nih.gov These data underscore the reactivity of radical intermediates that could be formed during reductive or oxidative processes involving 1H-Benzimidazole, 5-chloro-, 3-oxide.

    Mechanistic Insights from Isotopic Labeling Experiments

    Specific studies employing isotopic labeling to investigate the reaction mechanisms of 1H-Benzimidazole, 5-chloro-, 3-oxide are not prominently featured in available research. However, the utility of such experiments can be readily extrapolated from general mechanistic chemistry principles. Isotopic labeling is a powerful tool for elucidating reaction pathways by tracing the fate of specific atoms.

    Hypothetical Applications of Isotopic Labeling:

    ¹⁸O-Labeling: The N-oxide oxygen could be labeled with ¹⁸O. In nucleophilic substitution reactions where the oxygen atom is eliminated (e.g., after activation with an acyl chloride), tracing the ¹⁸O label in the leaving group would confirm the proposed mechanism. sci-hub.ru In photochemical or thermal rearrangements to benzimidazolones, the final position of the ¹⁸O label in the carbonyl group would provide definitive evidence for the migration pathway and rule out alternative mechanisms.

    Deuterium (²H) Labeling: To probe the mechanism of any potential electrophilic aromatic substitution, specific positions on the benzene ring (e.g., C-4, C-6) could be deuterated. The measurement of a kinetic isotope effect (KIE) upon substitution would help determine whether the C-H (or C-D) bond cleavage is part of the rate-determining step, a key piece of information in distinguishing the steps of the EAS mechanism. uci.edu

    ¹⁵N-Labeling: Labeling one or both of the nitrogen atoms in the imidazole ring with ¹⁵N could provide insight into ring-opening and rearrangement reactions, confirming which nitrogen atom is retained or participates in specific bond-forming or bond-breaking steps.

    These experiments, while not explicitly reported for this compound, represent standard methodologies for gaining deeper mechanistic understanding in heterocyclic chemistry.

    Mechanistic Biochemical Interactions of 1h Benzimidazole, 5 Chloro , 3 Oxide Molecular Level Investigations

    Molecular Target Identification and Characterization through In Vitro Assays

    The initial step in understanding the biological effects of a compound involves identifying its molecular targets and characterizing the nature of the interaction. For benzimidazole (B57391) analogs, in vitro assays are fundamental in elucidating their roles as enzyme inhibitors and receptor ligands.

    Benzimidazole derivatives have been extensively studied as inhibitors of various enzymes critical to cellular function and disease pathology. Notably, their interactions with DNA topoisomerases and cholinesterases have been a significant area of research.

    DNA Topoisomerase I Inhibition: DNA topoisomerases are essential enzymes that regulate the topology of DNA during cellular processes like replication and transcription. tandfonline.com Several benzimidazole derivatives have been identified as potent inhibitors of these enzymes, marking them as potential anticancer agents. nih.govresearchgate.net Studies have shown that 5-substituted benzimidazoles can interfere with the activity of mammalian type I DNA topoisomerase. nih.gov For instance, the compound 5-chloro-2-(2-hydroxyphenyl)-1H-benzimidazole was found to exhibit the most profound inhibition of topoisomerase I among a series of tested derivatives. nih.gov Similarly, 5-chloro-4-(1H-benzimidazole-2-yl)phenol was evaluated for its effect on mammalian type I DNA topoisomerase activity using in vitro plasmid supercoil relaxation assays. nih.gov

    The mechanism of these inhibitors often involves stabilizing the covalent complex formed between topoisomerase I and DNA, which leads to single-strand breaks and ultimately triggers cell death in cancer cells. acs.orgnih.gov This mode of action classifies them as topoisomerase poisons. acs.orgnih.gov

    Interactive Table: Inhibition of DNA Topoisomerase I by Benzimidazole Analogs This table summarizes the inhibitory concentration (IC50) values for various benzimidazole analogs against DNA Topoisomerase I.

    Compound IC50 (µM) Reference Drug Reference Drug IC50 (µM) Source
    2-Phenoxymethylbenzimidazole 14.1 Camptothecin >500 nih.gov
    5-Nitro-2-phenoxymethyl-benzimidazole 248 Camptothecin >500 nih.gov
    Compound 4b (Benzimidazole-Triazole Derivative) 7.34 Doxorubicin 12.42 acs.org
    Compound 4h (Benzimidazole-Triazole Derivative) 4.56 Doxorubicin 12.42 acs.org

    Cholinesterase Inhibition: Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a primary strategy for treating Alzheimer's disease. physchemres.orgbiointerfaceresearch.com Numerous studies have demonstrated that benzimidazole derivatives act as reversible inhibitors of cholinesterases. nih.govresearchgate.net The inhibitory activity is influenced by the structure of the benzimidazole derivative and the specific substrate used in the assay. nih.gov

    Analogs featuring chloro groups on the phenyl ring have shown noteworthy activity. nih.gov For example, in one series of benzimidazole-based Schiff bases, an analog with two chlorine atoms on the phenyl ring was the most active, showing good inhibition of both AChE and BChE. nih.gov

    Interactive Table: Cholinesterase Inhibition by Benzimidazole Analogs This table presents the inhibitory concentration (IC50) values for various benzimidazole analogs against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).

    Compound Series / Name Target Enzyme IC50 Range (µM) Standard Source
    Benzimidazole-based thiosemicarbazides AChE 0.60 - 12.90 Donepezil nih.gov
    Benzimidazole-based thiosemicarbazides BChE 1.50 - 29.10 Donepezil nih.gov
    Benzimidazole-based Schiff bases AChE 0.60 - 1.50 (for most active) Donepezil nih.gov
    Benzimidazole-based Schiff bases BChE 2.20 (for most active) Donepezil nih.gov

    Beyond enzyme inhibition, benzimidazole derivatives interact with a variety of cellular receptors. Molecular docking and other computational studies are frequently employed to predict and analyze the binding modes of these ligands within the active sites of their target receptors. nih.govresearchgate.net These studies reveal that interactions such as hydrogen bonds and π-π stacking are crucial for the formation and stability of the ligand-receptor complex. physchemres.org

    For example, in the context of anti-RSV (Respiratory Syncytial Virus) agents, computational studies of a benzimidazole derivative showed that the 5-chloro substituent was involved in a hydrogen bond with the backbone carbonyl of an amino acid residue (Thr397A), contributing to the inhibitor's stabilization at the protein surface. mdpi.com Similarly, in the design of PARP-1 inhibitors, docking studies were essential to explore the binding mode between benzimidazole carboxamide inhibitors and the enzyme, leading to the design of more potent compounds. nih.gov The binding affinity of benzimidazole derivatives has been evaluated against multiple cancer-related targets, including EGFR, VEGFR-2, and HDAC6, with docking studies elucidating the specific interactions that drive their inhibitory potential. nih.govresearchgate.netnih.gov

    Biophysical Characterization of Interactions with Biomolecules

    To gain a deeper, quantitative understanding of the interactions between benzimidazole analogs and their biological targets, a suite of biophysical techniques is employed. These methods provide critical data on binding kinetics, thermodynamics, and the specific atomic-level contacts involved in complex formation.

    Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to monitor biomolecular interactions in real-time. dartmouth.edursc.org In a typical SPR experiment, a target protein (the ligand) is immobilized on a sensor chip, and the compound of interest (the analyte) is flowed over the surface. dartmouth.edu The binding event causes a change in the refractive index at the sensor surface, which is detected and recorded as a sensorgram.

    This method allows for the determination of key kinetic parameters:

    Association rate constant (ka): The rate at which the compound binds to the immobilized target.

    Dissociation rate constant (kd): The rate at which the compound-target complex breaks apart.

    Equilibrium dissociation constant (KD): Calculated as kd/ka, this value reflects the affinity of the interaction, with lower KD values indicating stronger binding.

    Isothermal Titration Calorimetry (ITC) is a biophysical technique that directly measures the heat released or absorbed during a binding event. researchgate.netresearchgate.net By titrating a solution of the ligand (e.g., a benzimidazole derivative) into a solution containing the target biomolecule, ITC can determine the complete thermodynamic profile of the interaction in a single experiment. researchgate.net

    The key thermodynamic parameters obtained from an ITC experiment are:

    Binding Stoichiometry (n): The ratio of ligand to protein in the complex.

    Binding Constant (Ka) or Dissociation Constant (Kd): A measure of the binding affinity.

    Enthalpy Change (ΔH): The heat change upon binding, indicating the contribution of hydrogen bonds and van der Waals interactions.

    Entropy Change (ΔS): A measure of the change in disorder of the system upon binding, often related to hydrophobic interactions and conformational changes.

    ITC studies on benzimidazole derivatives binding to various targets have provided insights into the forces driving complex formation. researchgate.netnih.gov For example, ITC was used to analyze the binding of benzamidinium inhibitors to trypsin, revealing large compensating differences in enthalpy and entropy that were not apparent from binding affinity data alone. nih.gov Such thermodynamic data is invaluable for understanding the molecular forces governing ligand recognition and for the rational design of new inhibitors. nih.gov

    Nuclear Magnetic Resonance (NMR) spectroscopy is a high-resolution technique that provides detailed structural and dynamic information about molecules in solution. nih.govnih.gov It is particularly well-suited for studying weak to moderate protein-ligand interactions at an atomic level. nih.govnih.gov

    A common NMR method for this purpose is Chemical Shift Perturbation (CSP) mapping . duke.edufrontiersin.org In this experiment, a 2D NMR spectrum (typically a ¹H-¹⁵N HSQC spectrum) of an isotopically labeled protein is recorded. Each peak in the spectrum corresponds to a specific amino acid residue in the protein. Upon the addition of a ligand (the unlabeled benzimidazole compound), residues at the binding interface and those undergoing conformational changes will experience a change in their chemical environment, causing their corresponding peaks in the NMR spectrum to shift. duke.edufrontiersin.org

    By monitoring these chemical shift perturbations, researchers can:

    Map the ligand-binding site on the protein's surface. duke.edu

    Determine the dissociation constant (Kd) by titrating the ligand and fitting the shift changes to a binding isotherm. frontiersin.org

    Gain insight into any allosteric conformational changes that occur upon binding. nih.gov

    NMR provides a powerful method for visualizing the "footprint" of a benzimidazole ligand on its protein target, offering a detailed map of the interaction site that is crucial for structure-activity relationship (SAR) studies and further drug optimization. nih.gov

    Elucidation of Cellular Pathway Modulation at the Molecular Level (e.g., specific enzyme activity modulation in cell lines)

    No published studies detailing the specific modulation of cellular pathways or enzyme activities by 1H-Benzimidazole, 5-chloro-, 3-oxide were identified. While the broader class of benzimidazole derivatives has been investigated for various biological activities, this information does not specifically apply to the 3-oxide derivative and is therefore excluded from this article to adhere to the specified scope.

    Structural Basis of Molecular Recognition (e.g., co-crystallization with target proteins, computational docking)

    There is no available information from co-crystallization experiments or computational docking studies that would elucidate the structural basis of molecular recognition for 1H-Benzimidazole, 5-chloro-, 3-oxide with any biological target.

    Applications of 1h Benzimidazole, 5 Chloro , 3 Oxide in Organic Synthesis

    Utilization as a Synthetic Building Block for Complex Heterocycles

    Benzimidazole (B57391) N-oxides are versatile precursors for the synthesis of more complex and fused heterocyclic systems. Their utility stems primarily from their ability to act as 1,3-dipoles in cycloaddition reactions, a common strategy for constructing five-membered rings. acs.org

    The N-oxide moiety in compounds like 1H-Benzimidazole, 5-chloro-, 3-oxide can participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. This reactivity provides a direct route to isoxazoline- or isoxazole-fused benzimidazoles, which are challenging to synthesize through other methods. The reaction of 1,2-dimethylbenzimidazole (B1296689) 3-oxide with acetylenecarboxylates, for instance, leads to the formation of novel heterocyclic structures, highlighting the potential of this reaction class. acs.org While specific examples with the 5-chloro derivative are not prevalent in the literature, the general mechanism is expected to be similar.

    Furthermore, benzimidazole N-oxides can undergo rearrangements and reactions with various reagents to yield functionalized benzimidazoles or entirely new heterocyclic cores. For example, photochemical rearrangement of 1,2-polymethylenebenzimidazole N-oxides in methanol (B129727) leads to the formation of 1,3-polymethylenebenzimidazolones. rsc.org Such transformations expand the synthetic utility of the benzimidazole N-oxide core beyond simple cycloadditions.

    The synthesis of fused poly-heterocycles containing the benzimidazole unit can also be achieved through methods like copper-catalyzed intramolecular C-N coupling, although these methods typically start from non-oxidized benzimidazoles. conicet.gov.ar The N-oxide functionality offers an alternative activation strategy for cyclization and annulation reactions.

    Table 1: Potential Cycloaddition Reactions

    Reactant ClassExpected Product TypeReaction TypePotential Significance
    AlkenesIsoxazolidine-fused benzimidazoles[3+2] CycloadditionAccess to novel saturated heterocyclic systems
    AlkynesIsoxazole-fused benzimidazoles[3+2] CycloadditionFormation of aromatic fused systems
    NitrilesOxadiazole-fused benzimidazoles[3+2] CycloadditionSynthesis of bioisosteres of other heterocycles

    Catalytic Applications of 1H-Benzimidazole, 5-chloro-, 3-oxide Derivatives

    While derivatives of 1H-Benzimidazole, 5-chloro-, 3-oxide are not widely reported as catalysts themselves, the benzimidazole scaffold is a core component of N-heterocyclic carbenes (NHCs), which are highly effective ligands in transition-metal catalysis. The N-oxide could serve as a precursor to such catalytically active species.

    Derivatives of benzimidazole have been shown to possess anti-inflammatory and analgesic properties by inhibiting cyclooxygenases (COXs). nih.gov This interaction with enzymes suggests that tailored benzimidazole derivatives could be designed for specific catalytic functions. Furthermore, metal complexes involving benzimidazole ligands have been synthesized and studied for various applications, including their potential as catalysts. acs.org For example, a silver(I) complex with 5-chloro-1H-benzimidazole has been synthesized and characterized, though its catalytic activity was not the primary focus. researchgate.net The N-oxide functionality could be used to modulate the electronic properties of the metal center in such complexes, potentially influencing their catalytic performance.

    Precursor for Advanced Materials (e.g., photoactive materials, polymers, frameworks)

    Benzimidazole-containing compounds are of interest in materials science due to their rigid structure, thermal stability, and coordination ability. They are particularly useful as building blocks for metal-organic frameworks (MOFs). MOFs are crystalline porous materials with applications in gas storage, separation, and catalysis. unt.edu

    Several MOFs have been constructed using benzimidazole-functionalized ligands. For instance, four novel MOFs were synthesized using 5-(benzimidazole-1-yl)isophthalic acid with Cd(II), Zn(II), Co(II), and Ni(II) ions. nih.govrsc.orgresearchgate.net These materials exhibited interesting structural properties and, in the case of the cadmium and zinc frameworks, showed potential for fluorescence-based sensing of specific ions. nih.govrsc.org

    Although there are no specific reports on the use of 1H-Benzimidazole, 5-chloro-, 3-oxide as a ligand in MOF synthesis, its structure suggests it could be a viable candidate. The N-oxide oxygen atom provides an additional coordination site compared to the parent benzimidazole, which could lead to novel framework topologies and properties. The development of photoactive materials and polymers from this specific N-oxide is an area that remains largely unexplored but holds potential given the photophysical properties often associated with extended aromatic N-heterocyclic systems.

    Strategies for Derivatization and Functionalization of 1H-Benzimidazole, 5-chloro-, 3-oxide

    The functionalization of the benzimidazole N-oxide core is key to unlocking its full synthetic potential. Several strategies can be envisioned for 1H-Benzimidazole, 5-chloro-, 3-oxide, based on the known reactivity of related imidazole (B134444) and benzimidazole N-oxides. researchgate.netnih.govnih.gov

    One primary mode of reactivity involves the N-oxide group itself. It can be deoxygenated to the parent benzimidazole, or it can activate the C-2 position for nucleophilic attack. The reaction of benzimidazole N-oxides with acylating agents, such as acid chlorides, can lead to substitution on the benzene (B151609) ring. rsc.org For example, 1,2-polymethylenebenzimidazole N-oxides undergo substitution in the benzene ring when treated with an acid chloride in the presence of various nucleophiles. rsc.org

    Another key strategy is the functionalization of the imidazole ring. The C2-position of imidazole N-oxides can be functionalized through various methods, including metal-free multicomponent reactions. nih.gov For instance, 2-unsubstituted imidazole N-oxides can react with aldehydes and CH-acids like Meldrum's acid in a condensation reaction to introduce a substituent at the C2-position. nih.gov

    The chloro-substituent on the benzene ring also offers a handle for further modification through cross-coupling reactions, although the reactivity might be influenced by the presence of the N-oxide.

    Table 2: General Derivatization Strategies for Benzimidazole N-Oxides

    Reaction TypeReagent ClassFunctionalized PositionProduct Type
    Nucleophilic Addition/EliminationAcylating agents + NucleophilesBenzene RingRing-substituted benzimidazole N-oxides. rsc.org
    Photochemical RearrangementUV light in MethanolRing SystemBenzimidazolones. rsc.org
    C-2 FunctionalizationAldehydes, CH-acidsC-2C-2 substituted imidazole N-oxides. nih.gov
    DeoxygenationReducing agents (e.g., PCl3)N-oxideParent benzimidazole

    Compound Index

    Advanced Analytical Techniques for 1h Benzimidazole, 5 Chloro , 3 Oxide

    Development of Hyphenated Chromatographic Methods for Separation and Detection

    Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for analyzing complex mixtures. nih.govchemijournal.com The combination of chromatography's separation power with the identification capabilities of spectroscopy allows for the unambiguous analysis of specific compounds like 1H-Benzimidazole, 5-chloro-, 3-oxide, even in the presence of isomers and related impurities. researchgate.net

    High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS) are cornerstone techniques for the analysis of benzimidazole (B57391) derivatives.

    HPLC-MS: This technique is particularly well-suited for polar, non-volatile, and thermally labile compounds, a category that includes many benzimidazole derivatives. HPLC separates the compound from a mixture, and the MS detector provides mass information, allowing for definitive identification and quantification. nih.gov LC-MS/MS, a tandem MS approach, further enhances selectivity and sensitivity by monitoring specific fragmentation transitions of the target analyte. iaea.org For benzimidazole analysis, reverse-phase HPLC is commonly employed, using mobile phases consisting of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, often with formic acid to improve ionization. iaea.org Electrospray ionization (ESI) is a typical interface used for these compounds. iaea.org

    GC-MS: For compounds that are volatile and thermally stable, GC-MS offers high-resolution separation and powerful identification capabilities through mass spectral libraries. chemijournal.com While some benzimidazole derivatives can be analyzed directly, more polar compounds, potentially including 1H-Benzimidazole, 5-chloro-, 3-oxide, may require derivatization to increase their volatility and thermal stability for GC analysis. nih.gov This often involves converting active hydrogen atoms, such as those in N-H or O-H groups, into less polar derivatives like trimethylsilyl (B98337) (TMS) ethers. nih.gov

    Table 1: Representative HPLC-MS/MS Parameters for Benzimidazole Analysis

    ParameterCondition
    HPLC System Agilent 1200 series or equivalent
    Column C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm)
    Mobile Phase Gradient of Acetonitrile and 0.005 M Formic Acid Solution iaea.org
    Flow Rate 0.5 - 1.0 mL/min
    Column Temperature 25 - 40 °C iaea.org
    MS System Triple Quadrupole Mass Spectrometer
    Ionization Mode Positive Electrospray Ionization (ESI+) iaea.org
    Ion Source Temperature 450 °C iaea.org
    IonSpray Voltage 4500 V iaea.org
    Detection Mode Multiple Reaction Monitoring (MRM)

    Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers advantages such as high efficiency, short analysis times, and minimal sample and reagent consumption. CE coupled to Mass Spectrometry (CE-MS) has been successfully applied to the determination of various benzimidazole anthelmintics in complex matrices. nih.gov The optimization of the background electrolyte (BGE) and injection medium is crucial for achieving good separation and sensitivity. nih.gov This technique holds significant potential for the analysis of 1H-Benzimidazole, 5-chloro-, 3-oxide, particularly for chiral separations or when dealing with limited sample volumes.

    Table 2: Illustrative CE-MS Conditions for Benzimidazole Analysis

    ParameterCondition
    CE System Agilent 7100 or equivalent
    Capillary Fused-silica capillary (e.g., 50 µm i.d.)
    Background Electrolyte (BGE) Phosphate buffer (e.g., 100 mmol/L, pH 3.5) nih.gov
    Chiral Selector (if needed) Cyclodextrins (e.g., β-CD, HP-β-CD) nih.gov
    Applied Voltage 20 - 30 kV nih.gov
    Temperature 17 - 25 °C nih.gov
    Injection Hydrodynamic injection
    MS Interface Sheath liquid ESI interface
    Mass Analyzer Time-of-Flight (TOF) or Quadrupole

    Electrochemical Analysis and Sensing Strategies

    Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the analysis of electroactive compounds. The benzimidazole ring system is redox-active, making it a suitable target for electrochemical analysis. Techniques like cyclic voltammetry (CV) can be used to study the oxidation and reduction behavior of 1H-Benzimidazole, 5-chloro-, 3-oxide. Studies on related s-triazino-benzimidazole derivatives have shown that the electrochemical behavior, specifically the anodic oxidation, can be correlated with biological activity. researchgate.net The oxidation potentials are influenced by the substituents on the benzimidazole and associated rings. researchgate.net This information can be leveraged to develop electrochemical sensors for the selective detection of the target compound. The formation of electrodeposits on the electrode surface during analysis is a phenomenon that can also be studied and potentially utilized in sensing applications. researchgate.net

    Spectrophotometric and Fluorimetric Method Development for Trace Analysis

    Spectrophotometry: UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of compounds with chromophoric groups. A simple and sensitive spectrophotometric method has been developed for certain benzimidazole derivatives based on their reaction with iron (III) and potassium ferricyanide (B76249) in a neutral medium. nih.gov This reaction produces a stable Prussian blue product, which exhibits maximum absorbance around 720-730 nm. nih.gov The intensity of the color is proportional to the concentration of the benzimidazole compound. This method could potentially be adapted for the quantification of 1H-Benzimidazole, 5-chloro-, 3-oxide in various samples.

    Table 3: Analytical Parameters for a Spectrophotometric Method for Benzimidazole Determination

    ParameterValue
    λmax (nm) 720 - 730 nih.gov
    Reagents Ferric Chloride (FeCl₃), Potassium Ferricyanide (K₃[Fe(CN)₆]) nih.gov
    Medium Neutral nih.gov
    Product Prussian Blue nih.gov
    Linearity Range (µg/mL) Dependent on specific derivative, typically in the low µg/mL range
    Molar Absorptivity (L·mol⁻¹·cm⁻¹) Dependent on specific derivative

    Fluorimetry: Fluorescence spectroscopy is an inherently sensitive technique used for the analysis of fluorescent compounds. Many benzimidazole derivatives exhibit fluorescence, the characteristics of which (e.g., emission wavelength, quantum yield) are highly dependent on the nature and position of substituents and the polarity of the solvent. rsc.orgresearchgate.net For some derivatives, the emitting singlet states have been shown to have charge transfer (CT) character. researchgate.net The development of a fluorimetric method for 1H-Benzimidazole, 5-chloro-, 3-oxide would involve characterizing its excitation and emission spectra and optimizing conditions such as solvent and pH to achieve maximum sensitivity and selectivity for trace analysis.

    Isotopic Analysis for Origin and Reaction Pathway Tracing

    Isotopic analysis, using techniques like Isotope Ratio Mass Spectrometry (IRMS) or NMR spectroscopy with isotopically labeled compounds, is a powerful tool for determining the geographical origin of a compound or elucidating its reaction pathways. By synthesizing 1H-Benzimidazole, 5-chloro-, 3-oxide with enriched stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) at specific positions, one can trace the transformation of atoms from reactants to products. This provides definitive evidence for proposed reaction mechanisms, such as the specifics of the cyclization and oxidation steps in its synthesis. While specific studies applying isotopic analysis to 1H-Benzimidazole, 5-chloro-, 3-oxide are not widely documented, the principles are directly applicable and would provide unparalleled insight into its chemistry.

    Non-Destructive Analytical Techniques (e.g., Raman mapping)

    Non-destructive techniques allow for the analysis of a sample without altering its chemical composition or morphology. Raman spectroscopy is one such technique that provides detailed information about molecular vibrations, making it excellent for chemical identification and the study of molecular structure. Raman mapping, an extension of this technique, involves collecting Raman spectra at multiple points across a sample surface to generate a chemical image. This image reveals the spatial distribution of different chemical components. For 1H-Benzimidazole, 5-chloro-, 3-oxide, Raman mapping could be invaluable for studying its distribution in solid mixtures, identifying different polymorphic forms, or analyzing its presence in formulated products without the need for extraction or dissolution. The technique's ability to analyze samples through transparent packaging also presents a significant advantage in certain quality control applications.

    Future Research Directions and Emerging Challenges for 1h Benzimidazole, 5 Chloro , 3 Oxide

    Exploration of Novel Synthetic Pathways and Sustainable Methodologies

    The development of efficient and environmentally benign synthetic routes to 1H-Benzimidazole, 5-chloro-, 3-oxide is a primary focus for future research. Traditional methods for benzimidazole (B57391) synthesis often rely on harsh reaction conditions and the use of hazardous solvents. researchgate.net Modern synthetic chemistry, however, is increasingly guided by the principles of green chemistry, which prioritize the reduction or elimination of hazardous substances. bohrium.commdpi.com

    Future investigations should concentrate on the adoption of sustainable practices such as:

    Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction rates, improve yields, and lead to cleaner reactions for a variety of benzimidazole derivatives. acs.orgresearchgate.net Applying microwave irradiation to the synthesis of 1H-Benzimidazole, 5-chloro-, 3-oxide could significantly reduce reaction times and energy consumption. researchgate.netnih.gov

    Solvent-Free Reactions: Conducting syntheses in the absence of solvents minimizes waste and reduces the environmental impact. researchgate.net The exploration of solid-state reactions or the use of deep eutectic solvents, which are considered green alternatives, presents a promising avenue. nih.gov

    Novel Catalysts: The use of nanocatalysts, such as zinc oxide nanoparticles, has demonstrated high efficiency and recyclability in benzimidazole synthesis. researchgate.netresearchgate.net Research into novel and reusable catalysts, including metal-based nanoparticles and solid-supported catalysts, could lead to more sustainable and cost-effective production methods. jst.go.jp

    Renewable Feedstocks: Utilizing starting materials derived from biomass can decrease the reliance on fossil fuels and contribute to a more sustainable chemical industry. researchgate.net

    A significant challenge in this area will be the development of a one-pot, two-step protocol for the synthesis of 2-aryl-benzimidazole-3-oxide derivatives, which can be adapted for the 5-chloro substituted analogue. Such a method, particularly if it employs microwave heating, would offer a more sustainable and efficient route to these compounds. rsc.org

    Deeper Mechanistic Understanding of Complex Reactions

    A thorough understanding of the reaction mechanisms involved in the synthesis and reactivity of 1H-Benzimidazole, 5-chloro-, 3-oxide is crucial for optimizing existing protocols and designing new transformations. The formation of the benzimidazole N-oxide ring system can involve complex rearrangements and intermediates.

    Future mechanistic studies should aim to:

    Elucidate Reaction Pathways: Detailed kinetic and computational studies are needed to map the energy landscapes of synthetic routes. This includes investigating the role of intermediates and transition states in the cyclization and oxidation steps.

    Understand Substituent Effects: The influence of the chloro substituent at the 5-position and the N-oxide functionality on the reactivity of the benzimidazole core needs to be systematically investigated. This knowledge is vital for predicting the outcomes of various chemical transformations.

    Investigate Unexpected Reactions: Research has shown that unusual carbon-carbon bond cleavages can occur during the synthesis of certain benzimidazole N-oxides. rsc.org A deeper mechanistic understanding of such unexpected pathways is essential to control reaction selectivity and avoid unwanted byproducts.

    The primary challenge will be the isolation and characterization of transient intermediates, which often requires a combination of advanced spectroscopic techniques and computational modeling.

    Advanced Computational Modeling for Predictive Research

    Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental research. For 1H-Benzimidazole, 5-chloro-, 3-oxide, advanced computational modeling can provide valuable insights.

    Future computational research should focus on:

    Density Functional Theory (DFT) Studies: DFT calculations can be employed to determine the geometric and electronic structure of the molecule, predict its spectroscopic properties (such as NMR and IR spectra), and calculate its reactivity indices. researchgate.netnih.govnih.govekb.eg This information can aid in the characterization of the compound and in understanding its chemical behavior.

    Molecular Docking Simulations: To explore the potential biological activity of 1H-Benzimidazole, 5-chloro-, 3-oxide, molecular docking studies can be performed. researchgate.netnih.govaegaeum.com These simulations can predict the binding affinity and interaction patterns of the molecule with various biological targets, such as enzymes and receptors, providing a basis for rational drug design. researchgate.netnih.gov

    Predictive Models for Physicochemical Properties: Computational models can be developed to predict key physicochemical properties, such as solubility and lipophilicity, which are important for its potential applications in materials science and medicinal chemistry.

    A key challenge is ensuring the accuracy of the computational models through careful benchmarking against experimental data. The development of more accurate and efficient computational methods will be crucial for advancing predictive research in this area.

    Diversification of Applications in Organic Synthesis and Materials Science

    While benzimidazole derivatives are well-known for their biological activities, their application in organic synthesis and materials science is an emerging area of research. The unique electronic properties of the benzimidazole N-oxide moiety suggest that 1H-Benzimidazole, 5-chloro-, 3-oxide could serve as a valuable building block.

    Future research should explore:

    Synthetic Intermediates: The reactivity of the N-oxide group can be exploited for further functionalization of the benzimidazole ring, making it a versatile intermediate for the synthesis of more complex heterocyclic systems.

    Materials Science: Benzimidazole derivatives have been investigated for their potential as n-type semiconductors and energetic materials. researchgate.netnih.govresearchgate.net The introduction of a chloro substituent and an N-oxide group could modulate the electronic and energetic properties of the benzimidazole core, opening up possibilities for its use in organic electronics and advanced materials. bohrium.com The use of benzimidazole precursors in the synthesis of two-dimensional materials for applications like selective ion transport is also an emerging field. mdpi.com

    A significant challenge will be to establish structure-property relationships to guide the design of materials with specific and desirable characteristics.

    Emerging Avenues in Molecular-Level Biochemical Research

    The biological activities of benzimidazole derivatives are well-documented. The presence of the N-oxide functionality in 1H-Benzimidazole, 5-chloro-, 3-oxide may confer unique biological properties.

    Future biochemical research should focus on:

    Identification of Molecular Targets: High-throughput screening and proteomics approaches can be used to identify the specific cellular targets of 1H-Benzimidazole, 5-chloro-, 3-oxide.

    Mechanism of Action Studies: Once potential targets are identified, detailed biochemical and biophysical studies are needed to elucidate the molecular mechanism of action. This could involve investigating enzyme inhibition kinetics, protein-ligand binding interactions, and effects on cellular signaling pathways.

    Structure-Activity Relationship (SAR) Studies: A systematic investigation of the structure-activity relationships of a series of related benzimidazole N-oxides can provide insights into the key structural features required for biological activity and guide the design of more potent and selective analogues.

    A major challenge in this area is the complexity of biological systems. A multidisciplinary approach, combining chemical biology, biochemistry, and molecular biology, will be necessary to unravel the intricate details of the compound's interactions at the molecular level.

    Methodological Advancements in Analytical Characterization

    The unambiguous characterization of 1H-Benzimidazole, 5-chloro-, 3-oxide and its derivatives is essential for all aspects of its research and development. Advancements in analytical techniques will play a crucial role in this regard.

    Future efforts should be directed towards:

    Advanced NMR Spectroscopy: The use of two-dimensional NMR techniques, such as COSY and HSQC, can aid in the complete and unambiguous assignment of proton and carbon signals, which is particularly important for complex heterocyclic systems. nih.gov Solid-state NMR can provide valuable information about the tautomeric forms and intermolecular interactions in the solid state. researchgate.netbeilstein-journals.org

    High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which are essential for confirming the elemental composition of newly synthesized compounds.

    Chromatographic Methods: The development of robust and sensitive chromatographic methods, such as HPLC and GC-MS, is necessary for the purification and quantitative analysis of 1H-Benzimidazole, 5-chloro-, 3-oxide in various matrices.

    A challenge in this area is the potential for tautomerism in benzimidazole derivatives, which can complicate spectral interpretation. The development of analytical methods that can distinguish between different tautomeric forms is therefore a key area for future research.

    Q & A

    Q. What are the recommended synthetic routes for 1H-Benzimidazole,5-chloro-,3-oxide(9CI), and how can reaction conditions be optimized to improve yield?

    • Methodological Answer : Synthesis typically involves chlorination of a benzimidazole precursor (e.g., via nucleophilic substitution using POCl₃ or SOCl₂) followed by oxidation to introduce the 3-oxide group. Optimization can include varying reaction temperatures (80–120°C), solvent polarity (e.g., DMF or acetonitrile), and stoichiometry of oxidizing agents (e.g., H₂O₂ or mCPBA). Post-reaction purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) enhances yield. Monitor reaction progress using TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) .

    Q. How should researchers characterize the purity and structural integrity of 1H-Benzimidazole,5-chloro-,3-oxide(9CI) using spectroscopic and chromatographic techniques?

    • Methodological Answer : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., chlorine at position 5, oxide at position 3). Mass spectrometry (ESI-MS or EI-MS) verifies molecular weight (expected m/z ~183–185). Purity is assessed via HPLC (C18 column, gradient elution with methanol/water) or TLC (Rf comparison against standards under multiple solvent systems) . X-ray crystallography (SHELX programs) resolves solid-state conformation, with refinement using SHELXL97 .

    Advanced Research Questions

    Q. What experimental approaches are effective in analyzing the hydrolytic stability of the 3-oxide group in 1H-Benzimidazole,5-chloro-,3-oxide(9CI) under varying pH conditions?

    • Methodological Answer : Conduct pH-dependent stability studies by incubating the compound in buffered solutions (pH 1–13) at 37°C. Monitor degradation via UV-Vis spectroscopy (absorbance at λmax ~270 nm) or LC-MS. For acidic conditions (pH <3), observe potential sulfonic acid formation, as seen in purine sulfonate 3-oxide hydrolysis . Quench reactions at intervals and quantify residual compound using calibration curves.

    Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts) for 1H-Benzimidazole,5-chloro-,3-oxide(9CI) across different studies?

    • Methodological Answer : Reproduce experiments under standardized conditions (deuterated solvents, internal reference TMS). Compare 1H^1H-NMR data across solvents (DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts. Validate with 2D-NMR (COSY, HSQC) to resolve overlapping signals. Cross-reference with computational predictions (DFT-based NMR chemical shift calculations) to identify outliers .

    Q. What methodologies are recommended for investigating the tautomeric behavior of 1H-Benzimidazole,5-chloro-,3-oxide(9CI) in solution versus solid state?

    • Methodological Answer : In solution, use variable-temperature 1H^1H-NMR to detect tautomeric equilibria (e.g., shifts in aromatic protons). In the solid state, employ X-ray crystallography (SHELXS97 for structure solution) to identify dominant tautomers. Compare hydrogen bonding networks (e.g., N-oxide O···H interactions) to explain stability differences .

    Safety and Handling

    Q. What are the critical safety considerations when handling 1H-Benzimidazole,5-chloro-,3-oxide(9CI) in high-temperature reactions, and how can exposure risks be mitigated?

    • Methodological Answer : Use explosion-proof reactors for reactions >100°C. Avoid inhalation of vapors by working in fume hoods with HEPA filters. Wear nitrile gloves and chemical-resistant aprons. Store the compound in airtight containers under nitrogen to prevent oxidation. Refer to safety protocols for structurally similar benzimidazoles (e.g., hazard codes H315/H319 for skin/eye irritation) .

    Biological Activity Evaluation

    Q. How can the potential biological activity (e.g., antifungal) of 1H-Benzimidazole,5-chloro-,3-oxide(9CI) be systematically evaluated in vitro?

    • Methodological Answer : Perform minimum inhibitory concentration (MIC) assays against fungal strains (e.g., Candida albicans). Prepare serial dilutions (0.1–100 µg/mL) in RPMI-1640 medium and incubate for 48 hours. Use fluconazole as a positive control. Assess cell viability via OD600 measurements or fluorescence-based assays (e.g., resazurin). Cross-reference with benzimidazole derivatives known for antifungal activity .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.